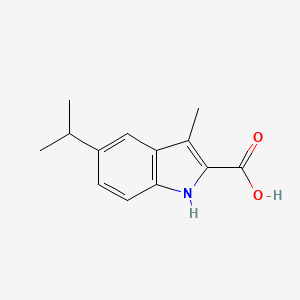

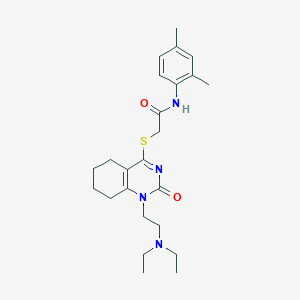

![molecular formula C11H16Cl2N4O2 B2823652 2-Amino-4-(1-methylpyrazolo[3,4-b]pyridin-5-yl)butanoic acid;dihydrochloride CAS No. 2377032-99-8](/img/structure/B2823652.png)

2-Amino-4-(1-methylpyrazolo[3,4-b]pyridin-5-yl)butanoic acid;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Amino-4-(1-methylpyrazolo[3,4-b]pyridin-5-yl)butanoic acid;dihydrochloride” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs, or Tropomyosin receptor kinases, are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives is complex. They are composed of a pyrazolo[3,4-b]pyridine core, which is a fused nitrogen-containing heterocyclic ring system . The exact molecular structure of “2-Amino-4-(1-methylpyrazolo[3,4-b]pyridin-5-yl)butanoic acid;dihydrochloride” is not available in the retrieved papers.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives are complex and involve multiple steps . The exact chemical reactions involving “2-Amino-4-(1-methylpyrazolo[3,4-b]pyridin-5-yl)butanoic acid;dihydrochloride” are not specified in the retrieved papers.Scientific Research Applications

Synthesis of Heterocycles

Research has explored the synthesis of pyrazolopyridine annulated heterocycles, highlighting the effect of substituents on photophysical properties. This involves the formation of various heterocyclic compounds through reactions involving aminopyrazole derivatives, demonstrating the compound's utility in creating fluorescent materials (Patil, Shelar, & Toche, 2011).

Pharmacological Research

The compound has been utilized in the synthesis and evaluation of new pyrazolo[3,4-b]pyridines as potent and selective inhibitors of A1 adenosine receptors, showing significant potential in medicinal chemistry for developing receptor-specific drugs (Manetti et al., 2005).

Antimicrobial and Antitumor Activities

Studies have shown the utility of derivatives in creating compounds with antitumor and antimicrobial activities. This includes the synthesis of N-arylpyrazole-containing enaminones and their reactions to afford compounds demonstrating inhibitory effects against cancer cell lines and microbial organisms, offering insights into the development of new therapeutic agents (Riyadh, 2011).

Structural and Mechanistic Studies

Research has also focused on the structural analysis and mechanistic studies of pyrazolo[3,4-b]pyridines and their derivatives. These studies include analysis of tautomeric forms and reactions with various reagents to synthesize novel heterocyclic compounds, contributing to a deeper understanding of their chemical behavior and potential applications in diverse scientific fields (Quiroga et al., 2001).

Fluorescent Properties

The compound and its derivatives have been investigated for their fluorescent properties. This includes studies on the interaction of aminoazoles with different reagents to synthesize compounds exhibiting fluorescent properties, indicating potential applications in materials science for developing new fluorescent materials (Abramov et al., 2001).

Mechanism of Action

properties

IUPAC Name |

2-amino-4-(1-methylpyrazolo[3,4-b]pyridin-5-yl)butanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2.2ClH/c1-15-10-8(6-14-15)4-7(5-13-10)2-3-9(12)11(16)17;;/h4-6,9H,2-3,12H2,1H3,(H,16,17);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJLKOIGCSHRJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=N2)CCC(C(=O)O)N)C=N1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(1-methylpyrazolo[3,4-b]pyridin-5-yl)butanoic acid;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2823574.png)

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2823582.png)

![Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate](/img/structure/B2823585.png)

![N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2823588.png)

![Benzo[d]thiazol-2-ylmethyl 4-methylbenzoate](/img/structure/B2823591.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]acetamide](/img/structure/B2823592.png)